molecular formula C10H19NO2 B8772548 Ethyl 4-amino-2-ethylcyclopentanecarboxylate

Ethyl 4-amino-2-ethylcyclopentanecarboxylate

Cat. No. B8772548
M. Wt: 185.26 g/mol
InChI Key: LHQPJZYELYJDLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-2-ethylcyclopentanecarboxylate is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-amino-2-ethylcyclopentanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-amino-2-ethylcyclopentanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 4-amino-2-ethylcyclopentanecarboxylate

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 4-amino-2-ethylcyclopentane-1-carboxylate

InChI

InChI=1S/C10H19NO2/c1-3-7-5-8(11)6-9(7)10(12)13-4-2/h7-9H,3-6,11H2,1-2H3

InChI Key

LHQPJZYELYJDLU-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CC1C(=O)OCC)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a vessel containing a slurry of 20% Pd(OH)2—C (12.9 g, 92.0 mmol) in EtOH (1.0 L) was added ethyl 4-(dibenzylamino)-2-ethylcyclopentanecarboxylate (129 g, 352 mmol, Preparation #EE.1). The reaction was shaken for about 90 min at about 50° C. under about 30 psi of H2. After removal of the H2 source, the resulting mixture was filtered through a pad of Celite® and the filtrate was concentrated under reduced pressure to give ethyl 4-amino-2-ethylcyclopentanecarboxylate (64.5 g, 99%) as a yellow syrup: 1H NMR (CDCl3) δ 4.03-3.88 (m, 2H), 3.17 (m, 1H), 2.68 (m, 1H), 2.09-2.02 (m, 2H), 2.02-1.94 (m, 2H), 1.84 (m, 1H), 1.58-1.48 (m, 1H), 1.32-1.18 (m, 1H), 1.09 (m, 3H), 1.03 (m, 2H), 0.78-0.69 (m, 3H).
[Compound]
Name
Pd(OH)2—C
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
ethyl 4-(dibenzylamino)-2-ethylcyclopentanecarboxylate
Quantity
129 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a vessel containing a slurry of 20 wt % Pd(OH)2 on C (12.9 g, 18.4 mmol) in EtOH (1.0 L) was added ethyl 4-(dibenzylamino)-2-ethylcyclopentanecarboxylate (129 g, 352 mmol). The reaction was shaken for about 90 min at about 50° C. under about 30 psi of hydrogen. After removal of the hydrogen source, a nitrogen atmosphere was introduced and the resulting mixture was filtered through a pad of Celite® and the filtrate was coned under reduced pressure to give ethyl 4-amino-2-ethylcyclopentanecarboxylate (64.5 g, 99%) as a yellow syrup: 1H NMR (CDCl3) δ 4.03-3.88 (m, 2H), 3.17 (m, 1H), 2.68 (m, 1H), 2.09-2.02 (m, 2H), 2.02-1.94 (m, 2H), 1.84 (m, 1H), 1.58-1.48 (m, 1H), 1.32-1.18 (m, 1H), 1.09 (m, 3H), 1.03 (m, 2H), 0.78-0.69 (m, 3H).
Name
ethyl 4-(dibenzylamino)-2-ethylcyclopentanecarboxylate
Quantity
129 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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